N-Desmethylvardenafil

Vue d'ensemble

Description

Le N-déséthyl-N-méthyl Vardénafil est un dérivé du Vardénafil, un inhibiteur de la phosphodiestérase de type 5 bien connu, principalement utilisé pour le traitement de la dysfonction érectile. Ce composé est une impureté potentielle que l'on trouve dans les préparations commerciales de Vardénafil et est également connu pour son activité inhibitrice contre la phosphodiestérase de type 5 .

Méthodes De Préparation

La synthèse du N-déséthyl-N-méthyl Vardénafil implique généralement la modification du composé parent, le Vardénafil. La voie de synthèse comprend l'élimination du groupe éthyle et l'ajout d'un groupe méthyle. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter ces transformations. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le N-déséthyl-N-méthyl Vardénafil subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution peuvent se produire dans des conditions spécifiques, impliquant souvent des nucléophiles ou des électrophiles. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées.

Applications De Recherche Scientifique

Pharmacological Research

Mechanism of Action:

N-Desmethylvardenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow to the penis. This mechanism underlies its effectiveness in treating ED and has implications for other vascular-related conditions.

Potential Therapeutic Uses:

Research indicates that this compound may have potential applications in treating pulmonary arterial hypertension (PAH) due to its vasodilatory effects. Studies have shown that PDE5 inhibitors can improve exercise capacity and hemodynamics in patients with PAH, suggesting a broader therapeutic potential beyond ED.

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound serves as a reference standard for the development and validation of analytical methods. It is used in high-performance liquid chromatography (HPLC) and mass spectrometry to quantify vardenafil and its metabolites in biological samples. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Stability Studies:

this compound is also utilized in stability studies to assess the degradation pathways of vardenafil formulations. Understanding these pathways helps in formulating stable drug products and ensuring their efficacy over time.

Case Study 1: Vascular Health Research

A study published in Pharmacological Reports investigated the effects of this compound on endothelial function in patients with cardiovascular diseases. The findings demonstrated significant improvements in endothelial-dependent vasodilation, supporting its use as a therapeutic agent for cardiovascular health .

Case Study 2: Drug Interaction Studies

Research conducted on drug interactions involving this compound highlighted its potential interactions with other medications used to treat hypertension and heart diseases. The study emphasized the importance of monitoring patients on multiple therapies to avoid adverse effects .

Comparative Analysis of PDE5 Inhibitors

| Compound | Primary Use | Secondary Applications | Reference Standard Use |

|---|---|---|---|

| Vardenafil | Erectile Dysfunction | Pulmonary Arterial Hypertension | Yes |

| Sildenafil | Erectile Dysfunction | PAH, Raynaud's phenomenon | Yes |

| Tadalafil | Erectile Dysfunction | BPH, PAH | Yes |

| This compound | Erectile Dysfunction | Potentially PAH, vascular health research | Yes |

Mécanisme D'action

N-desethyl-N-methyl Vardenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the binding of the compound to the active site of phosphodiesterase type 5, preventing the breakdown of cyclic guanosine monophosphate .

Comparaison Avec Des Composés Similaires

Le N-déséthyl-N-méthyl Vardénafil est similaire à d'autres inhibiteurs de la phosphodiestérase de type 5, tels que :

Sildénafil : Connu pour son utilisation dans le traitement de la dysfonction érectile, il inhibe également la phosphodiestérase de type 5 mais possède une structure chimique différente.

Tadalafil : Un autre inhibiteur de la phosphodiestérase de type 5 avec une durée d'action plus longue par rapport au Vardénafil.

Vardénafil : Le composé parent, largement utilisé pour le traitement de la dysfonction érectile. La particularité du N-déséthyl-N-méthyl Vardénafil réside dans son activité inhibitrice spécifique et son rôle d'impureté potentielle dans les préparations de Vardénafil

Activité Biologique

N-Desmethylvardenafil (NDV) is a significant metabolite of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This article explores the biological activity of NDV, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

Target Enzyme

this compound primarily targets phosphodiesterase type 5 (PDE5) , an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, NDV increases the levels of cGMP in the corpus cavernosum, leading to enhanced smooth muscle relaxation and increased blood flow during sexual stimulation.

Biochemical Pathways

The key biochemical pathway affected by NDV is the NO/cGMP pathway . Nitric oxide (NO) released during sexual arousal activates guanylate cyclase, which increases cGMP levels. The inhibition of PDE5 by NDV prevents cGMP degradation, promoting vasodilation and facilitating erection.

Pharmacokinetics

This compound is rapidly absorbed with a peak plasma concentration (Tmax) occurring approximately 40 minutes post-administration. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which further influence its pharmacokinetic profile and therapeutic efficacy .

Cellular Effects

NDV exhibits various effects on different cell types:

- Smooth Muscle Cells : Promotes relaxation and vasodilation through increased cGMP levels.

- Endothelial Cells : Enhances endothelial function and contributes to vascular health by modulating cell signaling pathways related to cGMP.

Table 1: Summary of Cellular Effects

| Cell Type | Effect | Mechanism |

|---|---|---|

| Smooth Muscle Cells | Relaxation and vasodilation | Increased cGMP levels |

| Endothelial Cells | Improved function | Modulation of NO/cGMP signaling pathways |

Dosage Effects in Animal Models

Research indicates that NDV's effects vary with dosage:

- Therapeutic Doses : Effective in enhancing vasodilation without significant adverse effects.

- Higher Doses : Associated with toxicity, including hypotension and cardiovascular complications.

Temporal Effects in Laboratory Settings

Studies have shown that NDV remains stable under physiological conditions, maintaining its inhibitory activity over extended periods. Long-term exposure has been linked to sustained vasodilation and improved endothelial function.

Case Studies

A review of clinical case studies has illustrated the effectiveness of NDV in various settings:

- Case Study on Efficacy : In a small cohort study involving men with erectile dysfunction, NDV demonstrated significant improvement in erectile function scores compared to baseline measurements.

- Adverse Effects Monitoring : Another study monitored patients for side effects associated with higher doses of NDV, noting instances of hypotension but highlighting these as infrequent compared to the therapeutic benefits observed.

Propriétés

IUPAC Name |

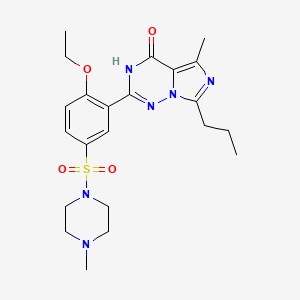

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVNVMRJLJHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-87-9 | |

| Record name | N-Desmethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.